- A new synthetic approach to high-purity (15R)-latanoprostEuropean Journal of Organic Chemistry, 2007, (4), 689-703,
Cas no 913258-31-8 (Latanoprost Methyl Ester)

Latanoprost Methyl Ester structure
Nombre del producto:Latanoprost Methyl Ester
Número CAS:913258-31-8
MF:C24H36O5
Megavatios:404.53964805603
CID:5145520
Latanoprost Methyl Ester Propiedades químicas y físicas
Nombre e identificación
-
- Methyl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate
- 5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-, methyl ester, (5Z)-
- Latanoprost methyl ester
- Latanoprost Impurity 16
- LatanoprostEPImpurityG
- Methyl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate (ACI)
- Latanoprost Methyl Ester
-
- Renchi: 1S/C24H36O5/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)16-15-19(25)14-13-18-9-5-4-6-10-18/h2,4-7,9-10,19-23,25-27H,3,8,11-17H2,1H3/b7-2-/t19-,20+,21+,22-,23+/m0/s1
- Clave inchi: KSRNMZVGEYUNEO-JNAAKWLTSA-N
- Sonrisas: C([C@H]1[C@H](O)C[C@H](O)[C@@H]1C/C=C\CCCC(=O)OC)C[C@@H](O)CCC1C=CC=CC=1
Latanoprost Methyl Ester PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | M913250-50mg |
Latanoprost Methyl Ester |
913258-31-8 | 50mg |
$1499.00 | 2023-05-17 | ||
TRC | M913250-5mg |
Latanoprost Methyl Ester |
913258-31-8 | 5mg |
$190.00 | 2023-05-17 | ||
TRC | M913250-25mg |
Latanoprost Methyl Ester |
913258-31-8 | 25mg |
$ 800.00 | 2023-09-06 |
Latanoprost Methyl Ester Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt
2.1 Reagents: Sodium iodide Catalysts: Pyridine Solvents: Dimethylformamide ; rt; 3.5 h, 72 - 75 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
3.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
3.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water
4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
2.1 Reagents: Sodium iodide Catalysts: Pyridine Solvents: Dimethylformamide ; rt; 3.5 h, 72 - 75 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
3.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
3.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water
4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Catalysts: Pyridine Solvents: Sulfolane ; 70 min, 80 °C
2.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C
2.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C
2.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C
2.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt
2.5 Reagents: Sodium chloride Solvents: Pyridine , Water
2.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C
2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
3.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
3.3 Reagents: Pyridine , Sodium chloride Solvents: Water
4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
2.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C
2.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C
2.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C
2.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt
2.5 Reagents: Sodium chloride Solvents: Pyridine , Water
2.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C
2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
3.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
3.3 Reagents: Pyridine , Sodium chloride Solvents: Water
4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
Referencia
- A new synthetic approach to high-purity (15R)-latanoprostEuropean Journal of Organic Chemistry, 2007, (4), 689-703,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Magnesium monoperoxyphthalate Solvents: Dichloromethane , Water ; 2 min, 17 °C; 65 min, 17 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C
2.2 Reagents: Methanol ; -75 °C → -5 °C
3.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C
3.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C
3.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C
3.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt
3.5 Reagents: Sodium chloride Solvents: Pyridine , Water
3.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C
3.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
4.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
4.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water
5.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
5.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
5.3 Reagents: Ammonium chloride Solvents: Water
5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C
2.2 Reagents: Methanol ; -75 °C → -5 °C
3.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C
3.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C
3.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C
3.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt
3.5 Reagents: Sodium chloride Solvents: Pyridine , Water
3.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C
3.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
4.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
4.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water
5.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
5.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
5.3 Reagents: Ammonium chloride Solvents: Water
5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
Referencia
- A new synthetic approach to high-purity (15R)-latanoprostEuropean Journal of Organic Chemistry, 2007, (4), 689-703,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Potassium ferricyanide Catalysts: Potassium osmate dihydrate , 1,4-Bis[(9S)-10,11-dihydro-6′-methoxycinchonan-9-yl]-9,10-anthracenedione Solvents: tert-Butanol , Water ; 1.5 h, rt; rt → 0 °C
1.2 17 h, 0 °C
1.3 Reagents: Sodium pyrosulfite ; 1 h, 0 °C → rt
2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt
2.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C
3.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt
4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C
5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
5.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
5.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water
6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
6.3 Reagents: Ammonium chloride Solvents: Water
6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
1.2 17 h, 0 °C
1.3 Reagents: Sodium pyrosulfite ; 1 h, 0 °C → rt
2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt
2.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C
3.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt
4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C
5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
5.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
5.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water
6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
6.3 Reagents: Ammonium chloride Solvents: Water
6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
Referencia
- A new synthetic approach to high-purity (15R)-latanoprostEuropean Journal of Organic Chemistry, 2007, (4), 689-703,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 5 min, 0 °C
1.2 Solvents: Tetrahydrofuran ; 20 min, 0 °C → 20 °C; 20 °C → 0 °C
1.3 Solvents: Tetrahydrofuran ; 15 min, 0 °C; 0 °C → 20 °C; 80 min, 20 °C
1.4 Catalysts: Aluminum tert-butoxide ; 5 h, 20 °C; 20 °C → 0 °C
1.5 Reagents: Sodium bicarbonate Solvents: Pyridine , Water ; 0 °C
2.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 2.5 h, 0 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
3.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
3.3 Reagents: Pyridine , Sodium chloride Solvents: Water
4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
1.2 Solvents: Tetrahydrofuran ; 20 min, 0 °C → 20 °C; 20 °C → 0 °C
1.3 Solvents: Tetrahydrofuran ; 15 min, 0 °C; 0 °C → 20 °C; 80 min, 20 °C
1.4 Catalysts: Aluminum tert-butoxide ; 5 h, 20 °C; 20 °C → 0 °C
1.5 Reagents: Sodium bicarbonate Solvents: Pyridine , Water ; 0 °C
2.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 2.5 h, 0 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
3.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
3.3 Reagents: Pyridine , Sodium chloride Solvents: Water
4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
Referencia
- A new synthetic approach to high-purity (15R)-latanoprostEuropean Journal of Organic Chemistry, 2007, (4), 689-703,
Métodos de producción 6
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 4 h, 40 °C
1.2 Reagents: Triethylamine
2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt
2.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C
3.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt
4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C
5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
5.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
5.3 Reagents: Pyridine , Sodium chloride Solvents: Water
6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
6.3 Reagents: Ammonium chloride Solvents: Water
6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
1.2 Reagents: Triethylamine
2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt
2.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C
3.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt
4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C
5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
5.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
5.3 Reagents: Pyridine , Sodium chloride Solvents: Water
6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
6.3 Reagents: Ammonium chloride Solvents: Water
6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
Referencia
- A new synthetic approach to high-purity (15R)-latanoprostEuropean Journal of Organic Chemistry, 2007, (4), 689-703,
Métodos de producción 7
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C
1.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C
1.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C
1.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt
1.5 Reagents: Sodium chloride Solvents: Pyridine , Water
1.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C
1.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water
3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
1.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C
1.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C
1.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt
1.5 Reagents: Sodium chloride Solvents: Pyridine , Water
1.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C
1.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water
3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
Referencia
- A new synthetic approach to high-purity (15R)-latanoprostEuropean Journal of Organic Chemistry, 2007, (4), 689-703,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
1.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
1.3 Reagents: Pyridine , Sodium chloride Solvents: Water
2.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
2.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
2.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
1.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
1.3 Reagents: Pyridine , Sodium chloride Solvents: Water
2.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
2.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
2.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
Referencia
- A new synthetic approach to high-purity (15R)-latanoprostEuropean Journal of Organic Chemistry, 2007, (4), 689-703,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
2.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
2.3 Reagents: Pyridine , Sodium chloride Solvents: Water
3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
2.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
2.3 Reagents: Pyridine , Sodium chloride Solvents: Water
3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
Referencia
- A new synthetic approach to high-purity (15R)-latanoprostEuropean Journal of Organic Chemistry, 2007, (4), 689-703,
Métodos de producción 10
Condiciones de reacción
1.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt
1.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C
2.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt
3.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
4.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
4.3 Reagents: Pyridine , Sodium chloride Solvents: Water
5.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
5.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
5.3 Reagents: Ammonium chloride Solvents: Water
5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
1.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C
2.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt
3.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
4.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
4.3 Reagents: Pyridine , Sodium chloride Solvents: Water
5.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
5.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
5.3 Reagents: Ammonium chloride Solvents: Water
5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
Referencia
- A new synthetic approach to high-purity (15R)-latanoprostEuropean Journal of Organic Chemistry, 2007, (4), 689-703,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 2.5 h, 0 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water
3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water
3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
Referencia
- A new synthetic approach to high-purity (15R)-latanoprostEuropean Journal of Organic Chemistry, 2007, (4), 689-703,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 2.5 h, 0 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water
3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water
3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
Referencia
- A new synthetic approach to high-purity (15R)-latanoprostEuropean Journal of Organic Chemistry, 2007, (4), 689-703,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C
1.2 Reagents: Methanol ; -75 °C → -5 °C
2.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C
2.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C
2.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C
2.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt
2.5 Reagents: Sodium chloride Solvents: Pyridine , Water
2.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C
2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
3.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
3.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water
4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
1.2 Reagents: Methanol ; -75 °C → -5 °C
2.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C
2.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C
2.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C
2.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt
2.5 Reagents: Sodium chloride Solvents: Pyridine , Water
2.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C
2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C
3.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt
3.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water
4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
4.3 Reagents: Ammonium chloride Solvents: Water
4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
Referencia
- A new synthetic approach to high-purity (15R)-latanoprostEuropean Journal of Organic Chemistry, 2007, (4), 689-703,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
1.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
1.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
Referencia
- A new synthetic approach to high-purity (15R)-latanoprostEuropean Journal of Organic Chemistry, 2007, (4), 689-703,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane , Tetrahydrofuran ; rt → 15 °C
1.2 5 min, 15 °C
1.3 Reagents: Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 15 h, 15 °C → 25 °C; 9 h, 40 °C; 16 h, rt
2.1 Reagents: Magnesium monoperoxyphthalate Solvents: Dichloromethane , Water ; 2 min, 17 °C; 65 min, 17 °C
3.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C
3.2 Reagents: Methanol ; -75 °C → -5 °C
4.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C
4.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C
4.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C
4.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt
4.5 Reagents: Sodium chloride Solvents: Pyridine , Water
4.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C
4.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C
5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
5.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
5.3 Reagents: Pyridine , Sodium chloride Solvents: Water
6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
6.3 Reagents: Ammonium chloride Solvents: Water
6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
1.2 5 min, 15 °C
1.3 Reagents: Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 15 h, 15 °C → 25 °C; 9 h, 40 °C; 16 h, rt
2.1 Reagents: Magnesium monoperoxyphthalate Solvents: Dichloromethane , Water ; 2 min, 17 °C; 65 min, 17 °C
3.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C
3.2 Reagents: Methanol ; -75 °C → -5 °C
4.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C
4.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C
4.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C
4.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt
4.5 Reagents: Sodium chloride Solvents: Pyridine , Water
4.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C
4.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C
5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C
5.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C
5.3 Reagents: Pyridine , Sodium chloride Solvents: Water
6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C
6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C
6.3 Reagents: Ammonium chloride Solvents: Water
6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt
Referencia
- A new synthetic approach to high-purity (15R)-latanoprostEuropean Journal of Organic Chemistry, 2007, (4), 689-703,
Latanoprost Methyl Ester Raw materials
- 1,2-Butanediol, 4-phenyl-, 1-(4-methylbenzenesulfonate), (2S)-
- 2H-Cyclopenta[b]furan-2-ol, hexahydro-4-[(phenylsulfonyl)methyl]-5-[(triethylsilyl)oxy]-, (3aR,4R,5R,6aS)-
- 4-Phenyl-1-butene
- Chlorotriethylsilane
- (3AR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)-oxy)hexahydro-2H-cyclopentabfuran-2-one
- 1-{(Z)-6-[(1R,2R,3R,5S)-2-((Phenylsulfonyl)methyl)-3,5-bis-(triethylsilyloxy)cyclopentyl]hex-4-enyl}-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
- 1,3-Cyclopentanediol, 4-[(2Z)-6-(4-methyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)-2-hexen-1-yl]-5-[(phenylsulfonyl)methyl]-, (1R,3S,4R,5R)-
- 1,3-Dioxolane, 2,2-dimethyl-4-(2-phenylethyl)-, (4S)-
- (s)-4-Phenylbutane-1,2-diol
- 5-Heptenoic acid, 7-[(1R,2R,3R,5S)-2-[(3S)-5-phenyl-1-(phenylsulfonyl)-3-[(triethylsilyl)oxy]pentyl]-3,5-bis[(triethylsilyl)oxy]cyclopentyl]-, 3-hydroxy-2-(hydroxymethyl)-2-methylpropyl ester, (5Z)-
- Benzene, [(3S)-4-iodo-3-[(triethylsilyl)oxy]butyl]-
- 2,6,7-Trioxabicyclo[2.2.2]octane, 1-(4-iodobutyl)-4-methyl-
Latanoprost Methyl Ester Preparation Products
Latanoprost Methyl Ester Literatura relevante
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
3. Book reviews
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
Related Articles
-
Diseño Racional de Fármacos Basado en Estructuras: Avances en la Inhibición de Quinasas para el Trat……Jun 24, 2025
-
Introducción a los Sistemas de Liberación Controlada de Fármacos Los sistemas de liberación controla……Jun 19, 2025
-
Desarrollo de Inhibidores de la Ciclooxigenasa-2 Selectivos: Avances en el Tratamiento de la Inflama……Jun 19, 2025
-
Desarrollo de Inhibidores de Proteínas Quinasas para el Tratamiento del Cáncer: Avances y Perspectiv……Jun 24, 2025
-
Perfil del Producto: El compuesto 6-bromo-2-metil-3H-pirido[3,4-d]pirrol-4-ona representa un núcleo ……Jun 17, 2025
913258-31-8 (Latanoprost Methyl Ester) Productos relacionados
- 1610521-10-2(4-broMo-2-(cyclopropylMethoxy)pyridine)
- 2416235-82-8(N-(6-aminopyridin-2-yl)-4-fluorobenzene-1-sulfonamide; trifluoroacetic acid)
- 1160253-51-9(2-(4-Ethylphenyl)-6-methylquinoline-4-carbonyl chloride)
- 2229469-00-3(3-hydroxy-1-4-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carboxylic acid)
- 1026687-39-7(2-[(2-hydroxyethyl)amino]-3-[(3-nitrophenyl)carbamoyl]propanoic acid)
- 80983-45-5(5-(S-Methyl) Albendazole)
- 1095047-84-9(Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine)
- 1353981-30-2(tert-Butyl 4-(((3-cyanopyridin-2-yl)thio)methyl)piperidine-1-carboxylate)
- 553657-30-0((4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(2-methoxyphenyl)formamide)
- 2306276-87-7(methyl 2-(6-bromo-8-fluoro-3-quinolyl)acetate)
Proveedores recomendados
钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Proveedor de China
Lote

Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Wuhan brilliant Technology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

PRIBOLAB PTE.LTD
Miembros de la medalla de oro
Proveedor de China
Reactivos

Jinan Hanyu Chemical Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
